molecular formula C19H17N3O5 B262189 Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate

Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate

Cat. No. B262189
M. Wt: 367.4 g/mol
InChI Key: CDYCRXIGMKYFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist that has been extensively studied in scientific research. This compound has been found to have potential therapeutic applications in the treatment of various medical conditions, including obesity, addiction, and pain.

Mechanism of Action

Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous cannabinoids and preventing their effects. This results in a decrease in the activity of the endocannabinoid system and a reduction in the associated physiological effects.
Biochemical and Physiological Effects:
Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate has been shown to have a number of biochemical and physiological effects in various animal models. These include a decrease in food intake and body weight, a reduction in the reinforcing effects of drugs of abuse, and an attenuation of pain responses.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate is its selectivity for the CB1 receptor, which allows for the specific targeting of this receptor in experimental studies. However, the compound has also been found to have some off-target effects, which can complicate the interpretation of results.
List of

Future Directions

1. Development of more selective CB1 receptor antagonists for use in experimental studies.
2. Investigation of the role of the endocannabinoid system in the regulation of mood and anxiety.
3. Evaluation of the potential therapeutic applications of CB1 receptor antagonists in the treatment of addiction and pain.
4. Study of the effects of long-term CB1 receptor blockade on physiological processes.
5. Investigation of the interactions between the endocannabinoid system and other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate involves the reaction between ethyl 4-oxo-6-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate and 4-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been found to be a potent antagonist of the CB1 cannabinoid receptor, which is involved in the regulation of appetite, pain, and addiction.

properties

Product Name

Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 2-(4-nitrophenyl)-5-oxo-3-phenyl-3,4-dihydropyridazine-6-carboxylate

InChI

InChI=1S/C19H17N3O5/c1-2-27-19(24)18-17(23)12-16(13-6-4-3-5-7-13)21(20-18)14-8-10-15(11-9-14)22(25)26/h3-11,16H,2,12H2,1H3

InChI Key

CDYCRXIGMKYFJK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(CC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=NN(C(CC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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